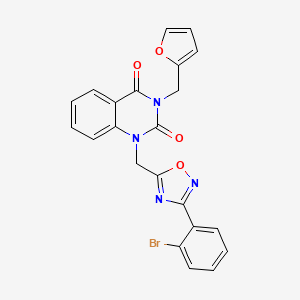
1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O4 and its molecular weight is 479.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Structure and Synthesis
The compound belongs to the class of quinazoline-2,4(1H,3H)-diones , which are known for their varied pharmacological profiles. The synthesis typically involves reactions of anthranilic acid derivatives with other reactive intermediates under controlled conditions, leading to high yields of the desired product. Recent advancements have emphasized eco-efficient synthesis methods that minimize waste and utilize water as a solvent .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Several studies have evaluated the antimicrobial efficacy of related compounds against various bacterial strains:
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Staphylococcus aureus | 13 | 75 |
These results demonstrate that certain derivatives show moderate to significant activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve inhibition of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been extensively studied. These compounds have been shown to inhibit the proliferation of various human tumor cell lines. For example:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
The mechanisms underlying their anticancer effects include the inhibition of DNA repair pathways and interference with cell cycle progression . Notably, quinazoline derivatives have demonstrated effectiveness in targeting multiple pathways involved in cancer cell survival.
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their ability to inhibit bacterial growth using agar diffusion methods. Among them, compounds with oxadiazole moieties exhibited enhanced activity against resistant strains .
- Anticancer Investigations : Another significant research effort focused on the effect of quinazoline derivatives on various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through multiple signaling pathways .
Propiedades
IUPAC Name |
1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCABITRCCVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Br)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














